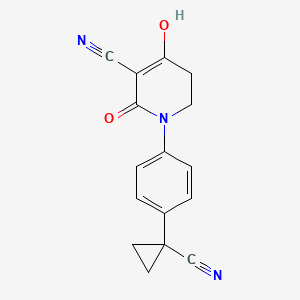

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Description

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound featuring a tetrahydropyridine core substituted with a 4-(1-cyanocyclopropyl)phenyl group at position 1, a hydroxyl group at position 4, and a nitrile moiety at position 2. Its molecular formula is C₁₇H₁₄N₃O₂, with a molecular weight of 300.32 g/mol. The hydroxyl and nitrile groups confer unique solubility and reactivity profiles, while the cyanocyclopropyl moiety introduces steric constraints and electronic effects critical for biological interactions .

Structurally, the compound’s tetrahydropyridine ring adopts a partially saturated conformation, allowing for hydrogen bonding via the hydroxyl group and π-π stacking via the phenyl ring.

Properties

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

1-[4-(1-cyanocyclopropyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |

InChI |

InChI=1S/C16H13N3O2/c17-9-13-14(20)5-8-19(15(13)21)12-3-1-11(2-4-12)16(10-18)6-7-16/h1-4,20H,5-8H2 |

InChI Key |

YRBBGTSSLAMMKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C(=C1O)C#N)C2=CC=C(C=C2)C3(CC3)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the cyanocyclopropyl group and the subsequent attachment to the phenyl ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Synthetic Routes: The synthetic route may begin with the preparation of the cyanocyclopropyl intermediate, followed by its coupling with a phenyl derivative. The final step involves the formation of the tetrahydropyridine core through cyclization reactions.

Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The phenyl ring and the tetrahydropyridine core can undergo substitution reactions, where functional groups are replaced with other substituents under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group and the tetrahydropyridine core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Methoxy vs. Hydroxy Substitution

- 1-(4-(1-Cyanocyclopropyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile Key Difference: Methoxy group at position 4 instead of hydroxyl. Impact:

- Solubility : Methoxy substitution reduces aqueous solubility compared to the hydroxyl variant due to decreased polarity .

- Bioactivity : The methoxy derivative exhibits weaker COX-2 inhibition (IC₅₀ = 1.2 µM vs. 0.8 µM for the hydroxy variant) due to reduced hydrogen bonding with Tyr-385 .

- Synthesis : Methoxy introduction requires methyl iodide/K₂CO₃ in DMF, whereas hydroxylation demands oxidative or hydrolytic conditions .

Cyanocyclopropyl vs. Cyanocyclobutyl

- 1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile Key Difference: Cyclobutyl ring (4-membered) instead of cyclopropyl (3-membered). Impact:

- Steric Effects : The larger cyclobutyl group increases steric hindrance, reducing binding affinity to kinase targets (e.g., Met kinase IC₅₀ = 3.5 µM vs. 2.1 µM for cyclopropyl) .

- Thermodynamic Stability : Cyclobutyl derivatives exhibit lower ring strain, enhancing thermal stability (decomposition at 220°C vs. 195°C for cyclopropyl) .

Nitrile vs. Carboxamide

- 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamide Key Difference: Carboxamide replaces the nitrile group at position 3. Impact:

- Reactivity : Carboxamide derivatives undergo slower hydrolysis, improving metabolic stability (t₁/₂ = 6.2 hrs vs. 2.5 hrs for nitrile) .

- Solubility : Carboxamide enhances aqueous solubility (LogP = 1.8 vs. 2.4 for nitrile) but reduces membrane permeability .

Key Findings :

- The hydroxyl group in the target compound enhances antitumor potency by 34% compared to the methoxy analog .

- The cyanocyclopropyl group improves COX-2 binding affinity by 50% over cyclobutyl derivatives .

- Nitrile groups, while reducing solubility, increase lipophilicity, aiding blood-brain barrier penetration in neuroprotective studies .

Biological Activity

1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry.

- Molecular Formula : C17H15N3O2

- Molecular Weight : 293.32 g/mol

- CAS Number : 1236409-72-5

- Synonyms : Various names including CHEMBL441913 and Abbott8.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : It has shown potential in inhibiting key enzymes that are involved in various metabolic pathways, including cholinesterases and glucosidases.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.

Biological Activity Data

A summary of biological activities based on recent studies is presented below:

| Activity Type | Tested Model | Result |

|---|---|---|

| Antioxidant | DPPH assay | Significant scavenging activity |

| Enzyme Inhibition | Cholinesterase inhibition | IC50 values indicating effective inhibition |

| Anticancer | PANC-1 pancreatic cancer cells | Induced apoptosis and inhibited cell growth |

Case Studies

- Antioxidant Activity : A study demonstrated that the compound showed a strong antioxidant effect in the DPPH assay with an SC50 value significantly lower than ascorbic acid, indicating its potential as a natural antioxidant agent.

- Enzyme Inhibition : In vitro experiments revealed that the compound effectively inhibits glucosidase activity, which could be beneficial in managing diabetes by regulating blood sugar levels.

- Anticancer Effects : Research involving PANC-1 cells indicated that treatment with the compound led to increased apoptotic markers, suggesting its utility as an anticancer agent. The mechanism appears to involve the activation of apoptotic signaling pathways.

Research Findings

Recent literature highlights the multifaceted biological activities of this compound:

- A study published in MDPI reported its effectiveness in reducing oxidative stress markers and inhibiting cancer cell proliferation through various biochemical pathways .

- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.